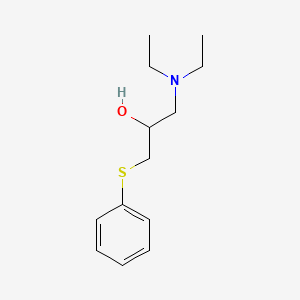
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- is a complex organic compound characterized by the presence of multiple iodine atoms and a benzoic acid core This compound is notable for its unique structure, which includes a hydroxyethyl group and a methylamino carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- typically involves multi-step organic reactions. One common method includes the iodination of a benzoic acid derivative followed by the introduction of the hydroxyethyl and methylamino carbonyl groups. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of iodine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using iodine monochloride or other iodine sources. The subsequent steps to introduce the hydroxyethyl and methylamino carbonyl groups are carried out under controlled conditions to maintain the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can remove iodine atoms or modify the functional groups.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used to replace iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with different functional groups, while substitution reactions can produce a variety of substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methylamino carbonyl groups can form hydrogen bonds and other interactions with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions influence the compound’s biological activity and its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-: Similar in structure but lacks the iodine atoms.
Benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetraiodo-: Similar but with a different amino group.
Benzoic acid, 4-(((2-hydroxyethoxy)carbonyl)-2,3,5,6-tetraiodo-: Similar but with an ethoxy group instead of a methylamino group.
Uniqueness
The presence of four iodine atoms in benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- distinguishes it from other similar compounds. This high iodine content enhances its radiolabeling potential and its use in imaging and diagnostic applications.
Eigenschaften
CAS-Nummer |
34737-11-6 |
|---|---|
Molekularformel |
C11H9I4NO4 |
Molekulargewicht |
726.81 g/mol |
IUPAC-Name |
4-[2-hydroxyethyl(methyl)carbamoyl]-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C11H9I4NO4/c1-16(2-3-17)10(18)4-6(12)8(14)5(11(19)20)9(15)7(4)13/h17H,2-3H2,1H3,(H,19,20) |
InChI-Schlüssel |
STPPXIROCAPDDL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


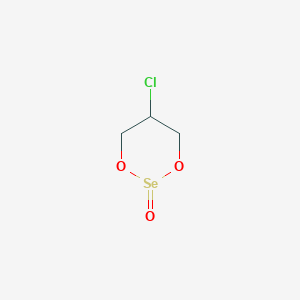



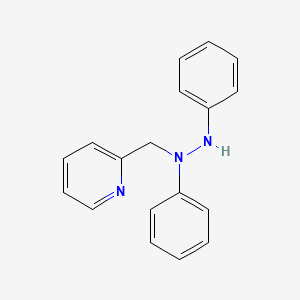
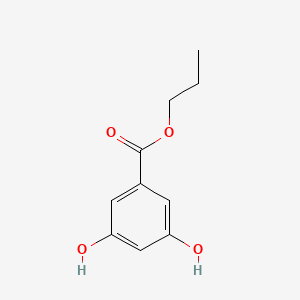



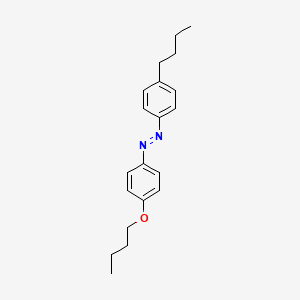
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)

